1-Bromo-3-(bromomethyl)-5-chlorobenzene
Overview
Description
1-Bromo-3-(bromomethyl)-5-chlorobenzene is an organohalogen compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-5-chlorobenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Chlorination: Benzene is first chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Bromination: Chlorobenzene undergoes bromination to form 1-bromo-3-chlorobenzene using bromine (Br2) and a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Bromomethylation: Finally, 1-bromo-3-chlorobenzene is treated with formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens (Cl2, Br2).
Reduction: The compound can be reduced to form 3-(bromomethyl)-5-chlorobenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Nucleophilic Substitution: Products such as 1-hydroxy-3-(bromomethyl)-5-chlorobenzene or 1-alkoxy-3-(bromomethyl)-5-chlorobenzene.
Electrophilic Aromatic Substitution: Products like 1-bromo-3-(bromomethyl)-5-chloro-2-nitrobenzene or 1-bromo-3-(bromomethyl)-5-chlorobenzenesulfonic acid.
Reduction: Products like 3-(bromomethyl)-5-chlorobenzene.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-5-chlorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(bromomethyl)-5-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and bromomethyl groups are particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-3-(bromomethyl)-5-bromobenzene: Similar structure but with chlorine and bromine positions swapped, affecting its chemical behavior.
Uniqueness: 1-Bromo-3-(bromomethyl)-5-chlorobenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJGQVIVJNGFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624789 | |
Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-63-7 | |
Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(bromomethyl)-5-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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